Methyl 2-(bromomethyl)-5-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-5-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-fluorophenylacetate typically involves the bromination of methyl 5-fluorophenylacetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-5-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-fluorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-fluorophenylacetate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The fluorine atom enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the bromomethyl group.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-5-fluorophenylacetate can be compared with other similar compounds such as:
Methyl 2-bromoacetate: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group, leading to different chemical behavior and uses.
Methyl 2-bromomethylbenzoate: Similar in structure but with a benzoate group, affecting its reactivity and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-5-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-9(12)3-2-7(8)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
VNILJDDFQZCWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)F)CBr |
Origin of Product |
United States |
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